molecular formula C8H7BrN2 B1525325 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-09-7

3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1525325
CAS No.: 1190313-09-7
M. Wt: 211.06 g/mol
InChI Key: HKIGXGICTGVOBL-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1190313-09-7) is a brominated heterocyclic compound with a molecular formula of C₈H₇BrN₂ and a molecular weight of 211.06. Its structure consists of a fused pyrrole and pyridine ring system, with a bromine atom at position 3 and a methyl group at position 6 (Figure 1). This scaffold is notable for its rigidity, making it a valuable intermediate in medicinal chemistry for designing kinase inhibitors and antiproliferative agents . The compound is stored under dry, room-temperature conditions and carries a H302 hazard warning (harmful if swallowed) .

Properties

IUPAC Name

3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXGICTGVOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. Its molecular formula is C8H7BrN2C_8H_7BrN_2, with a molecular weight of approximately 215.06 g/mol. The presence of bromine and a methyl group at specific positions enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines, including breast and ovarian cancers.
  • Antimicrobial Activity : It displays effectiveness against a range of bacterial strains.
  • Anti-inflammatory Properties : The compound has been evaluated for its potential to reduce inflammation in various models.

Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed that it inhibited the growth of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)0.55Apoptosis induction
Ovarian Cancer (A2780)0.73Cell cycle arrest
Colon Cancer (HCT116)0.42Inhibition of proliferation

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against common bacterial pathogens. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Table 2: Antimicrobial Efficacy Data

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli15Amoxicillin8

Anti-inflammatory Properties

In vivo studies demonstrated that this compound significantly reduced inflammation markers in animal models. This effect was attributed to the inhibition of pro-inflammatory cytokines.

Case Studies

  • Breast Cancer Study : In a laboratory setting, treatment with the compound resulted in a significant decrease in tumor size in xenograft models.
  • Infection Models : The compound demonstrated effectiveness in reducing bacterial load in infected mice, showcasing its potential as an antibiotic agent.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with certain receptors could lead to altered signaling pathways associated with inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

The activity and physicochemical properties of pyrrolopyridine derivatives are highly dependent on substituent positions and ring fusion patterns. Key analogs include:

Compound Name Substituents Ring Fusion Molecular Weight Key Properties/Applications Reference
3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine Br (C3), CH₃ (C6) [3,2-c] 211.06 Antiproliferative activity (nanomolar IC₅₀)
6-Bromo-1H-pyrrolo[3,2-b]pyridine Br (C6) [3,2-b] 197.03 Intermediate for antiviral agents
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Br (C6), dihydro modification [3,2-c] (dihydro) 199.04 Reduced aromaticity alters reactivity
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Br (C6), COOEt (C3) [3,2-c] 269.10 Enhanced solubility via ester group
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Br (C3), Cl (C6) [3,2-c] 231.46 Higher electrophilicity due to Cl

Key Observations :

  • Ring Fusion : Relocation of nitrogen atoms (e.g., [3,2-b] vs. [3,2-c]) significantly impacts bioactivity. For example, pyrrolo[3,2-c]pyridines exhibit superior kinase inhibition compared to [3,2-b] or [2,3-c] analogs due to optimal nitrogen positioning .
  • Substituent Effects: Bromine at C3 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
Antiproliferative Activity

The rigid pyrrolo[3,2-c]pyridine scaffold is leveraged in designing colchicine-binding site inhibitors (CBSIs). Derivatives of this compound demonstrate IC₅₀ values in the nanomolar range, outperforming chromeno[3,2-c]pyridines (micromolar IC₅₀) due to better conformational restriction . In contrast, dihydro analogs (e.g., 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine) show reduced activity, likely due to loss of aromaticity .

Enzyme Inhibition

Pyrrolo[3,2-c]pyridines generally exhibit low cholinesterase (ChE) inhibition compared to chromeno[3,2-c]pyridines .

Physicochemical Properties

Property This compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
LogP ~2.5 (predicted) ~1.8 ~2.1
Solubility Low (hydrophobic core) Moderate Improved (ester group)
Reactivity Bromine enables cross-coupling Similar reactivity Ester hydrolyzes to carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine

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